Cas no 98276-95-0 (Methyl 5-acetamidothiazole-2-carboxylate)

Methyl 5-acetamidothiazole-2-carboxylate is a thiazole-based heterocyclic compound featuring both acetamido and ester functional groups. This structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The acetamido group enhances its reactivity in nucleophilic substitution and condensation reactions, while the methyl ester provides a handle for further derivatization. Its well-defined crystalline form ensures consistent purity and stability, facilitating precise applications in medicinal chemistry. The compound’s compatibility with a range of reaction conditions underscores its utility in constructing complex molecular architectures, particularly in thiazole-containing bioactive molecules.
Methyl 5-acetamidothiazole-2-carboxylate structure
98276-95-0 structure
Product Name:Methyl 5-acetamidothiazole-2-carboxylate
CAS No:98276-95-0
MF:C7H8N2O3S
MW:200.215020179749
CID:1002445
PubChem ID:72942119
Update Time:2025-05-27

Methyl 5-acetamidothiazole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-acetamidothiazole-2-carboxylate
    • 2-Thiazolecarboxylicacid,5-acetamido-,methylester(6CI)
    • methyl 5-acetamido-1,3-thiazole-2-carboxylate
    • 98276-95-0
    • Methyl5-acetamidothiazole-2-carboxylate
    • Inchi: 1S/C7H8N2O3S/c1-4(10)9-5-3-8-6(13-5)7(11)12-2/h3H,1-2H3,(H,9,10)
    • InChI Key: IYDACOZVKKNQEF-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OC)=NC=C1NC(C)=O

Computed Properties

  • Exact Mass: 200.02556330g/mol
  • Monoisotopic Mass: 200.02556330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 96.5Ų

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Additional information on Methyl 5-acetamidothiazole-2-carboxylate

Methyl 5-acetamidothiazole-2-carboxylate (CAS No. 98276-95-0): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 5-acetamidothiazole-2-carboxylate, identified by its unique Chemical Abstracts Service (CAS) number CAS No. 98276-95-0, represents a significant compound in the realm of pharmaceutical chemistry. This compound, characterized by its thiazole core structure modified with an acetamide and a carboxylate ester group, has garnered considerable attention due to its versatile applications in drug development and synthetic chemistry.

The structural motif of Methyl 5-acetamidothiazole-2-carboxylate is particularly noteworthy for its potential in medicinal chemistry. The thiazole ring, a sulfur-containing heterocycle, is well-documented for its presence in numerous biologically active molecules. Its incorporation into pharmaceuticals often enhances binding affinity and metabolic stability, making it a preferred scaffold in drug design. The presence of the acetamide group at the 5-position and the ester functionality at the 2-position further expands its synthetic utility, allowing for facile modifications and derivatization.

In recent years, there has been a surge in research focusing on heterocyclic compounds as pharmacophores. Among these, thiazole derivatives have shown promise in addressing various therapeutic targets, including infectious diseases, cancer, and inflammatory conditions. The acetamide moiety not only contributes to the molecular polarity but also serves as a site for hydrogen bonding interactions with biological targets, enhancing drug efficacy. This dual functionality makes Methyl 5-acetamidothiazole-2-carboxylate an invaluable building block for medicinal chemists.

One of the most compelling aspects of Methyl 5-acetamidothiazole-2-carboxylate is its role as an intermediate in the synthesis of more complex molecules. Its structural features allow for straightforward chemical transformations, enabling the preparation of derivatives with tailored properties. For instance, the carboxylate ester can be hydrolyzed to yield the corresponding carboxylic acid or converted into amides and other functional groups through standard coupling reactions. Similarly, the acetamide group can be modified via acylation or amidation to introduce additional pharmacological properties.

The pharmaceutical industry has increasingly recognized the importance of high-quality intermediates in streamlining drug development pipelines. Methyl 5-acetamidothiazole-2-carboxylate fits perfectly into this landscape, offering a reliable starting point for synthesizing novel therapeutic agents. Its stability under various reaction conditions and compatibility with multiple synthetic methodologies make it a preferred choice for industrial applications. Furthermore, its well-characterized physical and chemical properties facilitate purification and scale-up processes, ensuring consistency in large-scale production.

Recent advancements in computational chemistry have also highlighted the potential of Methyl 5-acetamidothiazole-2-carboxylate in virtual screening and drug discovery campaigns. Molecular modeling studies suggest that derivatives of this compound may exhibit inhibitory activity against enzymes implicated in metabolic disorders and cancer pathways. These findings have spurred interest among academic researchers and pharmaceutical companies alike, leading to new collaborations aimed at developing next-generation therapeutics.

The synthesis of Methyl 5-acetamidothiazole-2-carboxylate itself is another area of active investigation. Researchers have developed efficient synthetic routes that minimize side reactions and maximize yield. These methods often involve multi-step organic transformations starting from readily available precursors such as thioamides or ketones. The optimization of these synthetic pathways not only improves cost-effectiveness but also enhances sustainability by reducing waste generation.

In conclusion, Methyl 5-acetamidothiazole-2-carboxylate (CAS No. 98276-95-0) stands out as a crucial intermediate in modern pharmaceutical synthesis. Its unique structural features combined with its synthetic versatility make it an indispensable tool for medicinal chemists seeking to develop innovative treatments for human diseases. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.

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